molecular formula C9H9N3O B169923 1-(1H-1,2,3-Benzotriazol-1-yl)acetone CAS No. 16219-51-5

1-(1H-1,2,3-Benzotriazol-1-yl)acetone

Cat. No. B169923
CAS RN: 16219-51-5
M. Wt: 175.19 g/mol
InChI Key: NSVFTILUWQOBDA-UHFFFAOYSA-N
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Description

“1-(1H-1,2,3-Benzotriazol-1-yl)acetone” is a derivative of Benzotriazole (BTA), a heterocyclic compound with the chemical formula C6H5N3 . Its five-membered ring contains three consecutive nitrogen atoms . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .


Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .


Chemical Reactions Analysis

Benzotriazole (BtH) reacts with aromatic aldehydes (ArCHO) in the presence of ethanol to give benzotriazole-based N,O-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes and acylboranes .


Physical And Chemical Properties Analysis

Benzotriazole has a molar mass of 119.127 g·mol−1 . It appears as a white solid with a density of 1.36 g/mL . It has a melting point of 100 °C and a boiling point of 350 °C . It is soluble in water up to 20 g/L . It has an acidity (pKa) of 8.2 and a basicity (pKb) of > 14 .

Safety and Hazards

While handling “1-(1H-1,2,3-Benzotriazol-1-yl)acetone”, it is advised to wear personal protective equipment/face protection . Avoid ingestion and inhalation. Avoid dust formation. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing . Keep containers tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and flame .

properties

IUPAC Name

1-(benzotriazol-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-7(13)6-12-9-5-3-2-4-8(9)10-11-12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVFTILUWQOBDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30339274
Record name 1-(1H-1,2,3-Benzotriazol-1-yl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-1,2,3-Benzotriazol-1-yl)acetone

CAS RN

16219-51-5
Record name 1-(1H-1,2,3-Benzotriazol-1-yl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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